6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-16-2-5-19(6-3-16)31-13-12-24-8-10-25(11-9-24)22(27)20-15-17-14-18(26(29)30)4-7-21(17)32-23(20)28/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUIJLLJDAXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by nitration to introduce the nitro group at the 6-position.
The p-tolyloxyethyl piperazine moiety is then introduced through a nucleophilic substitution reaction, where the p-tolyloxyethyl chloride reacts with piperazine. The final step involves the carbonylation of the intermediate to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, resulting in a different set of properties.
Substitution: : The hydroxyl groups on the chromen-2-one core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often used.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Chloro, bromo, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into molecular recognition processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it useful in the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways. The nitro group and the piperazine moiety can interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Piperazine-linked coumarins (e.g., ’s I1/I2) demonstrate dual functionality: the coumarin core intercalates with biomolecules, while the piperazine acts as a flexible linker for receptor binding .
Substituent Effects Nitro vs. Bromo Groups: The 6-nitro group in the target compound is more electron-withdrawing than bromo (), possibly stabilizing charge-transfer interactions in biological systems . Aryloxy Chains: HBK compounds () show that chloro/methyl substituents on phenoxy groups enhance receptor affinity, suggesting the target’s p-tolyloxy group may optimize steric and electronic complementarity .
Compared to thiazole-containing analogs (), the piperazine in the target compound offers greater conformational flexibility, which may improve binding to dynamic protein pockets .
Biological Activity
6-Nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that modulate the PARP-1 receptor have shown promise in treating various cancers . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety enhance the anticancer activity, potentially through apoptosis induction in cancer cells.
Antimicrobial Activity
Studies have demonstrated that related compounds possess antimicrobial properties. For instance, certain piperazine derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The specific activity of this compound against various pathogens remains to be fully explored.
Neuropharmacological Effects
Some derivatives of this compound have been evaluated for neuropharmacological effects, including anticonvulsant activity. Preliminary studies indicate that modifications in the chromenone structure may enhance neuroprotective effects .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- PARP Inhibition : The inhibition of PARP enzymes is a key mechanism in cancer therapy, leading to increased DNA damage in cancer cells.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, contributing to their antimicrobial effects.
- Neurotransmitter Modulation : Potential modulation of neurotransmitter systems may explain observed neuropharmacological effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
